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Compound of Interest

Compound Name: Elinzanetant

Cat. No.: B1671173 Get Quote

An In-depth Technical Guide to Elinzanetant

Elinzanetant, marketed under the brand name Lynkuet™, is a first-in-class, non-hormonal,

orally administered, dual neurokinin-1 (NK-1) and neurokinin-3 (NK-3) receptor antagonist.[1][2]

[3] Developed by Bayer, it is approved for the treatment of moderate to severe vasomotor

symptoms (VMS), commonly known as hot flashes, associated with menopause.[1][4] This

technical guide provides a comprehensive overview of its chemical structure, physicochemical

and pharmacological properties, pharmacokinetic profile, and the pivotal clinical trials that

established its efficacy and safety.

Chemical Structure and Identifiers
Elinzanetant is a synthetic organic small molecule. Its chemical identity is defined by its IUPAC

name, structural formula, and various registry numbers.

Table 1: Chemical Identifiers for Elinzanetant
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Identifier Value Reference(s)

IUPAC Name

N-[6-[(7S,9aS)-7-
(hydroxymethyl)-3,4,6,7,9,9
a-hexahydro-1H-
pyrazino[2,1-c]oxazin-8-
yl]-4-(4-fluoro-2-
methylphenyl)pyridin-3-
yl]-2-[3,5-
bis(trifluoromethyl)phenyl]
-N,2-dimethylpropanamide

CAS Number 929046-33-3

Molecular Formula C₃₃H₃₅F₇N₄O₃

Molecular Weight 668.66 g/mol

| SMILES String | CC(C)(C1=CC(C(F)(F)F)=CC(C(F)(F)F)=C1)C(N(C2=CN=C(N3--INVALID-

LINK--([H])C3">C@@HCO)C=C2C5=C(C=C(C=C5)F)C)C)=O | |

Physicochemical Properties
The physical and chemical characteristics of elinzanetant influence its formulation, solubility,

and disposition in the body.

Table 2: Physicochemical Properties of Elinzanetant
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Property Value Reference(s)

Appearance
White to yellowish
powder/solid

Solubility

Practically insoluble in water;

slightly soluble under acidic

conditions. Soluble in DMSO

(≥100 mg/mL) and Ethanol

(≥10 mg/ml).

XLogP 2.98

Topological Polar Surface Area 68.61 Å²

Hydrogen Bond Acceptors 7

Hydrogen Bond Donors 1

| Rotatable Bonds | 9 | |

Pharmacology and Mechanism of Action
Elinzanetant exerts its therapeutic effect by modulating neuronal pathways in the

hypothalamus that regulate body temperature.

Mechanism of Action
During menopause, declining estrogen levels lead to the hypertrophy and hyperactivation of a

specific group of neurons in the hypothalamus known as KNDy (kisspeptin/neurokinin

B/dynorphin) neurons. This neuronal dysregulation is a key driver of VMS.

KNDy neurons release neuropeptides, including Neurokinin B (NKB) and Substance P (SP),

which act on the NK-3 and NK-1 receptors, respectively. The over-activity of this system

disrupts the thermoregulatory center, leading to inappropriate peripheral vasodilation and the

sensation of intense heat characteristic of a hot flash.

Elinzanetant is a potent and selective antagonist of both NK-1 and NK-3 receptors. By

blocking these receptors, it dampens the hyperactivity of KNDy neurons, thereby helping to
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restore the normal control of the thermoregulatory center. The dual antagonism is thought to be

beneficial, as NK-3 receptor blockade primarily targets the thermoregulatory pathway, while

NK-1 receptor blockade may offer additional benefits in mitigating sleep disturbances and

modulating peripheral vasodilation.

Pharmacological Properties
Elinzanetant demonstrates high binding affinity for its target receptors.

Table 3: Pharmacological Properties of Elinzanetant

Parameter Target Value Reference(s)

Binding Affinity (Ki)
Human NK-1
Receptor

0.37 nM

| Binding Affinity (Ki) | Human NK-3 Receptor | 3.0 nM | |
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Elinzanetant's Mechanism of Action in Menopause.
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Pharmacokinetics and Metabolism
The pharmacokinetic profile of elinzanetant describes its absorption, distribution, metabolism,

and excretion (ADME).

Absorption: Elinzanetant is rapidly absorbed after oral administration, with the median time

to reach maximum plasma concentration (Tmax) being approximately 1 hour. The absolute

bioavailability is 52%. Administration with a high-fat meal can decrease exposure, but this is

not considered clinically relevant.

Distribution: The drug is extensively distributed throughout the body, with a mean volume of

distribution at steady state (Vss) of 137 L. It is highly bound to plasma proteins (99.7%).

Metabolism: Elinzanetant is primarily metabolized in the liver by the cytochrome P450

enzyme CYP3A4. This process yields three major active metabolites (M18/21, M27, and

M30/34) which have potencies for the NK-1 and NK-3 receptors comparable to the parent

compound.

Excretion: The elimination of elinzanetant and its metabolites occurs predominantly through

the feces, with about 90% of an oral dose recovered in feces (half of which is the unchanged

drug). Less than 1% is excreted in the urine. The elimination half-life in women with VMS is

approximately 45 hours.

Table 4: Key Pharmacokinetic Parameters of Elinzanetant (120 mg, once daily)

Parameter Value Reference(s)

Tmax (median) 1.0 hour

Absolute Bioavailability 52%

Volume of Distribution (Vss) 137 L

Plasma Protein Binding 99.7%

Elimination Half-life (t½) ~45 hours (in patients)

Primary Metabolism Route CYP3A4
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| Primary Excretion Route | Feces (~90%) | |

Experimental Protocols: The OASIS Clinical Trial
Program
The efficacy and safety of elinzanetant were established in a comprehensive Phase III clinical

development program known as OASIS.

OASIS-1 and OASIS-2 Study Design
The OASIS-1 and OASIS-2 trials were pivotal, double-blind, randomized, placebo-controlled

studies designed to assess the efficacy and safety of elinzanetant for treating moderate to

severe VMS in postmenopausal women.

Objective: To evaluate the effect of elinzanetant 120 mg once daily compared to placebo on

the frequency and severity of VMS, sleep disturbance, and quality of life.

Participants: Postmenopausal women aged 40 to 65 years experiencing moderate to severe

VMS.

Methodology:

Screening Phase: Participants were assessed for eligibility.

Randomization: Eligible participants were randomized to receive either 120 mg of

elinzanetant or a matching placebo, taken orally once daily.

Treatment Period 1 (12 weeks): A double-blind, placebo-controlled period.

Treatment Period 2 (14 weeks): All participants, including those initially on placebo,

received 120 mg of elinzanetant in an active treatment extension phase. The total

treatment duration was 26 weeks.

Primary Endpoints: The primary efficacy endpoints were the mean change from baseline in

the frequency and severity of moderate to severe VMS at week 4 and week 12.
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Secondary Endpoints: Key secondary endpoints included assessments of sleep disturbance

and menopause-related quality of life.

The OASIS-3 trial extended this investigation to 52 weeks to assess long-term safety and

efficacy, while the OASIS-4 trial focused on VMS associated with endocrine therapy for breast

cancer. Across the program, elinzanetant consistently demonstrated statistically significant and

clinically meaningful reductions in VMS frequency and severity compared to placebo, with a

favorable safety profile.

Double-Blind Placebo-Controlled Period

Active Treatment Extension Period

Screening
Postmenopausal women (40-65 yrs)

with moderate/severe VMS

Randomization (1:1)
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(12 Weeks)
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Primary & Secondary Endpoints
Assessed at Week 4 & 12

Continue Elinzanetant 120 mg QD
(14 Weeks)

Switch to Elinzanetant 120 mg QD
(14 Weeks)

End of Study
(Total Duration: 26 Weeks)
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Workflow for the OASIS-1 and -2 Phase III Clinical Trials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671173?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

